molecular formula C29H26N2O5 B606280 BMS-986020 CAS No. 1257213-50-5

BMS-986020

Cat. No.: B606280
CAS No.: 1257213-50-5
M. Wt: 482.5 g/mol
InChI Key: GQBRZBHEPUQRPL-LJQANCHMSA-N
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Description

BMS-986020 is a selective lysophosphatidic acid receptor 1 antagonist. It has been studied for its potential therapeutic effects in various conditions, including idiopathic pulmonary fibrosis and ischemic stroke. The compound has shown promise in clinical trials for its ability to modulate collagen dynamics and provide neuroprotection .

Preparation Methods

The synthetic routes and reaction conditions for BMS-986020 are not extensively detailed in publicly available literature. it is known that the compound is synthesized through organic synthesis methods, involving multiple steps of chemical reactions to achieve the desired molecular structure . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

BMS-986020 undergoes various chemical reactions, primarily involving its interaction with lysophosphatidic acid receptors. The compound is known to inhibit lysophosphatidic acid-induced fibrogenesis, which involves complex biochemical pathways . Common reagents and conditions used in these reactions include lysophosphatidic acid and other biochemical agents that modulate receptor activity. The major products formed from these reactions are typically related to the inhibition of fibrogenesis and reduction of extracellular matrix biomarkers .

Scientific Research Applications

Idiopathic Pulmonary Fibrosis (IPF)

Clinical Trials Overview

BMS-986020 has undergone extensive clinical evaluation for its efficacy in treating IPF, a progressive lung disease characterized by scarring of lung tissue. The compound was assessed in a Phase 2 clinical trial (NCT01766817), which involved a randomized, double-blind, placebo-controlled design. The primary endpoint was the rate of change in forced vital capacity (FVC) over 26 weeks.

  • Trial Design : Patients with IPF were randomized to receive either this compound (600 mg once or twice daily) or placebo.
  • Results : The trial demonstrated that this compound significantly slowed the decline in FVC compared to placebo. Specifically, patients receiving this compound twice daily experienced a decrease in the rate of FVC decline of -0.042 L compared to -0.134 L in the placebo group (P = .049) .

Mechanism of Action

The mechanism by which this compound exerts its effects involves modulation of extracellular matrix dynamics and inhibition of fibrogenesis. In vitro studies using the "Scar-in-a-Jar" model showed that this compound effectively inhibited LPA1-induced fibrogenesis, leading to decreased levels of collagen and other extracellular matrix components associated with IPF .

Neuroprotection

This compound has also been investigated for its neuroprotective properties, particularly in the context of ischemic stroke. Research indicates that this compound may provide significant neuroprotection against both acute and subacute injuries resulting from ischemic events.

  • Study Findings : A study demonstrated that a single administration of this compound offered long-term neuroprotection similar to that observed with established neuroprotective agents . This suggests potential applications in treating conditions such as stroke and traumatic brain injury.

Other Potential Applications

Beyond IPF and neuroprotection, this compound is being explored for various other conditions linked to LPA1 signaling:

  • Fibrotic Diseases : The role of LPA1 in fibrotic processes suggests that this compound could be beneficial in treating systemic sclerosis and other fibrotic diseases.
  • Neuropathic Pain : Given its mechanism of action, there is potential for this compound to be effective in managing neuropathic pain conditions.
  • Cancer Research : Although no clinical trials have been conducted specifically for cancer treatment with this compound, its modulation of LPA signaling pathways indicates possible relevance in cancer biology .

Data Summary

The following table summarizes key findings from clinical trials and studies involving this compound:

ApplicationStudy TypeKey FindingsClinical Trial ID
Idiopathic Pulmonary FibrosisPhase 2 Clinical TrialSlowed FVC decline; significant reduction compared to placeboNCT01766817
NeuroprotectionPreclinical StudyLong-term neuroprotection observed post-strokeNot applicable
Fibrotic DiseasesExperimental ModelsInhibition of fibrogenesis; potential therapeutic effectsNot applicable
Neuropathic PainProposed ApplicationModulation of LPA signaling may alleviate painNot applicable
CancerProposed Research AreaPotential relevance due to LPA signaling pathwaysNot applicable

Mechanism of Action

The primary mechanism of action of BMS-986020 involves the selective inhibition of lysophosphatidic acid receptor 1. This receptor is involved in binding the signaling molecule lysophosphatidic acid, which plays a role in various biological functions such as cell proliferation, platelet aggregation, smooth muscle contraction, chemotaxis, and tumor cell invasion . By inhibiting this receptor, this compound can modulate these processes and exert its therapeutic effects.

Comparison with Similar Compounds

BMS-986020 is unique in its selective inhibition of lysophosphatidic acid receptor 1. Similar compounds include other lysophosphatidic acid receptor antagonists, such as:

These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties, efficacy, and safety profiles.

Biological Activity

BMS-986020 is an investigational compound classified as a lysophosphatidic acid receptor 1 (LPA1) antagonist. It has been primarily studied for its potential therapeutic effects in conditions such as idiopathic pulmonary fibrosis (IPF) and neuroprotection following ischemic stroke. This article provides a comprehensive review of the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical trials, and associated toxicities.

This compound acts by antagonizing the LPA1 receptor, which is implicated in various pathological processes, including tissue fibrosis and neuroinflammation. The inhibition of this receptor can lead to several downstream effects, including:

  • Reduction in Fibrotic Activity : By blocking LPA1 signaling, this compound may reduce fibrotic responses in lung tissue, making it a candidate for treating IPF.
  • Neuroprotective Effects : In models of ischemic stroke, this compound has shown promise in mitigating neuronal damage and promoting recovery through mechanisms like enhancing neurogenesis and angiogenesis .
MechanismDescription
LPA1 Receptor AntagonismInhibits signaling pathways involved in fibrosis and inflammation.
NeuroprotectionReduces neuronal apoptosis and enhances recovery post-stroke.
Mitochondrial Function InhibitionAffects energy metabolism in hepatocytes, contributing to toxicity.

Idiopathic Pulmonary Fibrosis (IPF)

This compound has undergone clinical evaluation for its efficacy in treating IPF. A Phase 2 randomized, double-blind, placebo-controlled trial assessed its safety and effectiveness compared to placebo.

Key Findings from the IPF Trial:

  • Patient Demographics : 143 patients with IPF were enrolled; 108 completed the study.
  • Efficacy : Patients receiving this compound (600 mg bid) exhibited a slower rate of decline in forced vital capacity (FVC) compared to placebo (-0.042 L vs -0.134 L) with a statistically significant p-value of 0.049 .
  • Safety Concerns : The trial was terminated early due to hepatobiliary toxicities, including elevated liver enzymes and three cases of cholecystitis linked to the treatment .

Table 2: Summary of Phase 2 Trial Results

ParameterThis compound (600 mg bid)Placebo
Rate of FVC Decline (L)-0.042-0.134
Number of Patients4847
Liver Enzyme ElevationYesNo
Cholecystitis Incidents30

Neuroprotection Studies

In preclinical models, particularly using mice subjected to transient middle cerebral artery occlusion (tMCAO), this compound demonstrated significant neuroprotective effects:

  • Acute Injury Mitigation : Administration post-reperfusion reduced brain infarction and neurological deficits.
  • Long-term Benefits : Repeated dosing over 14 days resulted in improved survival rates and reduced brain tissue loss .

Toxicological Profile

Despite its therapeutic potential, this compound has been associated with notable hepatobiliary toxicity:

  • Mechanistic Insights : Studies revealed that this compound inhibited key bile acid efflux transporters (e.g., BSEP, MRP3) and mitochondrial function at concentrations ≥10 μM. This inhibition likely contributes to increased plasma bile acids and liver enzyme elevations observed clinically .

Table 3: Toxicity Mechanisms

Toxicity TypeMechanism Description
Hepatobiliary ToxicityInhibition of bile acid transporters leading to cholestasis.
Mitochondrial DysfunctionImpairment in ATP production affecting liver cells.

Q & A

Q. Basic: What is the primary pharmacological target of BMS-986020, and how does its mechanism of action relate to idiopathic pulmonary fibrosis (IPF) pathogenesis?

Answer:
this compound is a high-affinity lysophosphatidic acid receptor 1 (LPA1) antagonist. LPA1 activation by lysophosphatidic acid (LPA) drives pro-fibrotic pathways, including fibroblast recruitment, collagen deposition, and epithelial cell apoptosis—key processes in IPF progression . By blocking LPA1, this compound disrupts these pathways, as demonstrated in preclinical models where LPA1 inhibition reduced lung fibrosis and extracellular matrix (ECM) remodeling .

Q. Basic: What were the key efficacy and safety findings from Phase II clinical trials of this compound in IPF patients?

Answer:
In a Phase II trial (NCT01766817), this compound (600 mg twice daily) significantly slowed forced vital capacity (FVC) decline compared to placebo (−0.042 L vs. −0.134 L over 26 weeks; p=0.049). However, dose-related hepatobiliary toxicity (e.g., elevated liver enzymes, three cholecystitis cases) led to trial termination. Post hoc analyses showed reduced ECM biomarkers (C1M, C3M) and improved quantitative lung fibrosis (QLF) scores in treated groups .

Q. Advanced: How can researchers reconcile the contradiction between this compound's efficacy in slowing FVC decline and its hepatobiliary toxicity?

Answer:
The hepatotoxicity is attributed to off-target inhibition of bile salt export protein (BSEP) and multidrug resistance protein 3 (MDR3) (IC50: 4.8–7.5 μM), critical for biliary phospholipid transport. This effect is compound-specific, not LPA1-mediated, as shown by the safety profile of structurally distinct second-generation LPA1 antagonists (e.g., BMS-986278). Researchers must differentiate target-related efficacy from off-target toxicity through transporter inhibition assays and comparative preclinical studies .

Q. Advanced: What methodological considerations are critical when designing preclinical studies to assess hepatobiliary safety of LPA1 antagonists?

Answer:
Key steps include:

  • In vitro transporter inhibition assays : Test compounds against BSEP, MRP4, and MDR3 using membrane vesicle or cell-based systems .
  • Metabolic stability studies : Evaluate N-carbamate cleavage (a liability in this compound) via liver microsome or hepatocyte models to predict dose requirements .
  • In vivo models : Monitor bile acid flux and histopathology in rodent cholestasis models .

Q. Advanced: How did structural optimization address this compound's metabolic instability and off-target effects?

Answer:
this compound’s N-carbamate group undergoes rapid hydrolysis in vivo, generating inactive metabolites and necessitating high doses. Second-generation analogs (e.g., BMS-986278) eliminated this motif, improving metabolic stability. Additionally, removing BSEP/MDR3 inhibition (absent in BMS-986278) mitigated hepatotoxicity. Structural comparisons and in vitro transporter profiling guided these optimizations .

Q. Basic: What biomarkers were used to assess ECM remodeling in this compound trials, and how did they correlate with outcomes?

Answer:
Trials measured neoepitope biomarkers of collagen degradation (C1M, C3A, C6M) and synthesis (PRO-C3, PRO-C6). This compound significantly reduced C1M and PRO-C3 levels versus placebo, correlating with slowed FVC decline. These biomarkers validated LPA1's role in ECM turnover and provided pharmacodynamic evidence of target engagement .

Q. Advanced: What analytical strategies resolve conflicting biomarker data in antifibrotic trials?

Answer:

  • Longitudinal analysis : Track biomarker trajectories (e.g., baseline to week 26) to capture dynamic responses .
  • Multivariate adjustment : Control for covariates (e.g., baseline fibrosis severity, concomitant medications) using mixed-effects models .
  • Pathway-specific validation : Combine biochemical markers (e.g., LPA levels) with imaging (HRCT) to confirm mechanistic links .

Q. Basic: What pharmacokinetic challenges influenced this compound dosing in clinical trials?

Answer:
High doses (600 mg BID) were required due to rapid metabolic inactivation via N-carbamate cleavage, yielding inactive metabolites. This instability increased exposure to hepatotoxic intermediates, necessitating frequent dosing and contributing to safety issues .

Q. Advanced: How was this compound's synthesis optimized for large-scale production?

Answer:
The third-generation route employed a tandem borylation-Suzuki coupling, avoiding unstable intermediates and improving yield (85–90% purity). Key optimizations included:

  • Replacing hazardous reagents (e.g., phosgene) with safer alternatives.
  • Streamlining purification via crystallization rather than chromatography .

Q. Advanced: How can autoradiography validate LPA1 target engagement in translational research?

Answer:
Using radioligands like [18F]BMT-083133, researchers performed in vitro autoradiography (ARG) on lung tissues from IPF patients and bleomycin-treated mice. Competitive binding assays with this compound showed dose-dependent LPA1 displacement (73–76% at 10 nM), confirming target engagement and informing dose selection .

Properties

IUPAC Name

1-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N2O5/c1-18-25(30-28(34)35-19(2)20-6-4-3-5-7-20)26(36-31-18)23-10-8-21(9-11-23)22-12-14-24(15-13-22)29(16-17-29)27(32)33/h3-15,19H,16-17H2,1-2H3,(H,30,34)(H,32,33)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBRZBHEPUQRPL-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5(CC5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1NC(=O)O[C@H](C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5(CC5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257213-50-5
Record name BMS-986020
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1257213505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-986020
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14948
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BMS-986020
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38CTP01B4L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Prepared according to the procedure described in Example 1 for Compound 1 but using racemic 1-phenylethyl alcohol in place of (R)-(+)-1-phenylethyl alcohol.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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